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Compound of Interest

Compound Name: 5-(Hydroxymethyl)nicotinic acid

Cat. No.: B13522028

Get Quote

Executive Summary
5-Methyl Nicotinic Acid (5-MNA) and 5-Hydroxymethyl Nicotinic Acid (5-HMNA) represent two

distinct pharmacophores derived from the niacin (Vitamin B3) scaffold. While 5-MNA retains the

lipophilic character essential for blood-brain barrier (BBB) penetration and hydrophobic

receptor pockets, 5-HMNA introduces a polar hydroxyl handle, significantly altering solubility,

metabolic stability, and receptor binding kinetics.

5-MNA: Primarily investigated as a lipophilic niacin analog and metabolic precursor. It

exhibits potential for CNS applications due to enhanced permeability.

5-HMNA: Functionally acts as a Phase I oxidation metabolite of 5-MNA. Its increased polarity

restricts passive diffusion but offers unique hydrogen-bonding capabilities for targeted

receptor interactions.

Physicochemical & Structural Analysis
The core difference lies at the C5 position of the pyridine ring. This substitution dictates the

molecule's "drug-likeness" and biodistribution.
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Feature
5-Methyl Nicotinic
Acid (5-MNA)

5-Hydroxymethyl
Nicotinic Acid (5-
HMNA)

Impact on
Bioactivity

Structure
Pyridine-3-carboxylic

acid, 5-methyl

Pyridine-3-carboxylic

acid, 5-hydroxymethyl

5-HMNA has a

rotatable polar arm (-

CH₂OH).

Formula C₇H₇NO₂ C₇H₇NO₃
Oxygen adds 16 Da

and H-bond capacity.

LogP (Est.) ~1.2 (Lipophilic) ~0.3 (Amphiphilic)

5-MNA has superior

membrane

permeability.

H-Bond Donors 1 (Carboxyl OH)
2 (Carboxyl OH +

Alcohol OH)

5-HMNA has higher

desolvation penalty.

pKa (Acid) ~4.8 ~4.7

Minimal difference in

ionization state at pH

7.4.

Solubility Moderate (Water) High (Water)

5-HMNA is easier to

formulate in aqueous

media.

Structural Visualization
The following diagram illustrates the structural relationship and the electronic difference

introduced by the hydroxyl group.

Physicochemical Shift

Nicotinic Acid
(Parent Scaffold)

5-Methyl Nicotinic Acid
(Hydrophobic C5)

+ Methylation (C5)

5-Hydroxymethyl Nicotinic Acid
(Polar C5)

+ CYP450 Oxidation

LogP: ~1.2 (Lipophilic)

LogP: ~0.3 (Polar)
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Caption: Structural evolution from Niacin to 5-MNA and its metabolic conversion to 5-HMNA,

highlighting the polarity shift.

Pharmacological Mechanism: GPR109A
Interaction[1][2][3]
The primary target for nicotinic acid derivatives is GPR109A (HCA2), a G_i-coupled receptor

responsible for the anti-lipolytic effect.[1][2]

Binding Pocket Analysis
The Anchor: The carboxyl group of niacin forms a critical salt bridge with Arg111 in

Transmembrane Helix 3 (TMH3).[3] Both 5-MNA and 5-HMNA retain this essential feature.

The Hydrophobic Cleft: The pyridine ring slots between Trp91 and Phe276/Tyr284. This

pocket is largely hydrophobic.

5-MNA: The methyl group is small and hydrophobic. It is predicted to be well-tolerated,

potentially enhancing affinity via van der Waals interactions within the hydrophobic cleft.

5-HMNA: The hydroxymethyl group introduces a polar hydroxyl into this hydrophobic

region. This likely incurs a desolvation penalty (energy required to strip water from the -OH

group before binding), potentially reducing affinity compared to 5-MNA unless a specific

water-mediated H-bond is formed with Ser178.

Signaling Pathway
Activation of GPR109A by either ligand triggers the G_i pathway, reducing cAMP and inhibiting

lipolysis.[4]
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Caption: GPR109A signaling cascade.[1][3][4][5] Both ligands target the receptor but may

exhibit differential potency based on binding affinity.
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Metabolic Relationship
Understanding the metabolic link is crucial for interpreting in vivo data. 5-MNA is not an

endpoint; it is a substrate for oxidative metabolism.

Phase I Oxidation: Hepatic CYP450 enzymes (likely CYP2E1 or similar oxidases)

hydroxylate the benzylic methyl group of 5-MNA to form 5-HMNA.

Further Oxidation: 5-HMNA can be oxidized to the aldehyde and subsequently to Dinicotinic

Acid (Pyridine-3,5-dicarboxylic acid), which is highly polar and rapidly excreted.

Implication: In vivo administration of 5-MNA will likely result in systemic exposure to 5-HMNA.

Therefore, 5-MNA may act partly as a prodrug.

Experimental Protocols for Comparative Evaluation
To objectively validate the performance of these two derivatives, the following self-validating

protocols are recommended.

Experiment A: GPR109A Binding Affinity (Eu-GTPγS
Binding Assay)
Rationale: Measures the functional activation of the G-protein, providing an EC50 value for

agonist activity.

Cell Line: CHO-K1 cells stably expressing human GPR109A.

Membrane Preparation: Harvest cells, homogenize in ice-cold HEPES buffer, and centrifuge

(40,000 x g) to isolate membranes.

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 10 µM GDP, 5 µg/mL

Saponin.

Reaction:

Incubate membranes (10 µ g/well ) with varying concentrations (1 nM – 100 µM) of 5-MNA

or 5-HMNA.
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Add Eu-GTPγS (Europium-labeled non-hydrolyzable GTP analog).

Include Niacin as a positive control and Unlabeled GTPγS as a non-specific binding

control.

Detection: Measure Time-Resolved Fluorescence (TRF) after 60 minutes incubation at 30°C.

Data Analysis: Plot % Stimulation vs. Log[Concentration]. Calculate EC50 using non-linear

regression (GraphPad Prism).

Experiment B: Lipolysis Inhibition Assay (Functional
Readout)
Rationale: Confirms if binding translates to physiological efficacy in adipocytes.

Model: 3T3-L1 differentiated adipocytes.

Stimulation: Pre-treat cells with Forskolin (10 µM) to induce lipolysis (raise cAMP).

Treatment: Treat cells with 10 µM of 5-MNA, 5-HMNA, or Vehicle for 2 hours.

Measurement: Collect supernatant and quantify glycerol release using a colorimetric

Glycerol-3-Phosphate Oxidase (GPO) assay.

Validation: A reduction in glycerol release compared to Forskolin-only control indicates

agonist activity.

Comparison Summary Table
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Parameter
5-Methyl Nicotinic Acid (5-
MNA)

5-Hydroxymethyl Nicotinic
Acid (5-HMNA)

Primary Role Lipophilic Agonist / Precursor
Polar Metabolite / Specific

Probe

Predicted GPR109A Potency High (Hydrophobic fit)
Moderate/Low (Desolvation

penalty)

BBB Permeability High (Suitable for CNS targets) Low (Peripherally restricted)

Metabolic Stability Low (Oxidizes to 5-HMNA) Moderate (Oxidizes to Di-acid)

Solubility Organic solvents, warm water Aqueous buffers

Toxicity Potential Low (Standard niacin profile)
Low (Rapid renal clearance

predicted)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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